molecular formula C15H14N4 B5647903 6-(1-benzyl-1H-pyrazol-4-yl)pyridin-3-amine

6-(1-benzyl-1H-pyrazol-4-yl)pyridin-3-amine

Cat. No. B5647903
M. Wt: 250.30 g/mol
InChI Key: HXMPFILSUWRSMX-UHFFFAOYSA-N
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Description

The compound "6-(1-benzyl-1H-pyrazol-4-yl)pyridin-3-amine" falls within the broader category of pyrazolo[3,4-b]pyridines, which are known for their diverse chemical and pharmacological properties. Research in this area focuses on synthesizing novel derivatives, exploring their molecular structures, understanding their chemical reactions and properties, and analyzing their physical and chemical characteristics.

Synthesis Analysis

Synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multicomponent reactions that allow for the efficient construction of these complex molecules. For example, a study by Veisi et al. (2015) described an electrochemical strategy for synthesizing 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones, showcasing the method's efficiency and environmental friendliness (Veisi, Maleki, & Jahangard, 2015).

Molecular Structure Analysis

The structural analysis of pyrazolo[3,4-b]pyridines often involves advanced spectroscopic techniques and X-ray crystallography. These analyses reveal the molecular symmetry, bonding characteristics, and overall geometry of the compounds. An example includes the synthesis and structural examination of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, where single-crystal X-ray diffraction and Hirshfeld surface analysis were employed to understand its supramolecular characteristics (Joekar, Hiscock, & Dawe, 2023).

Chemical Reactions and Properties

Research on pyrazolo[3,4-b]pyridines often explores their reactivity and potential for engaging in various chemical reactions. Studies highlight their ability to undergo nucleophilic attacks, cycloadditions, and other transformations crucial for synthesizing new derivatives with potential application in various fields.

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as their melting points, solubility, and crystalline behavior, are essential for understanding their stability and suitability for different applications. For instance, the phase behavior and fluorescent properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex were studied, highlighting the influence of complexation on its physical properties (Hiscock et al., 2019).

properties

IUPAC Name

6-(1-benzylpyrazol-4-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-14-6-7-15(17-9-14)13-8-18-19(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMPFILSUWRSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C3=NC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-benzyl-1H-pyrazol-4-yl)pyridin-3-amine

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